molecular formula C13H14ClFO B1324783 2-Chloro-4-fluorophenyl cyclohexyl ketone CAS No. 898769-33-0

2-Chloro-4-fluorophenyl cyclohexyl ketone

Cat. No.: B1324783
CAS No.: 898769-33-0
M. Wt: 240.7 g/mol
InChI Key: LCJAULSUTIFVSH-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenyl cyclohexyl ketone is a white crystalline solid with the molecular formula C13H14ClFO and a molecular weight of 240.7 g/mol. This compound belongs to the family of arylcyclohexylamines and is known for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenyl cyclohexyl ketone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with cyclohexanone in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenyl cyclohexyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-fluorophenyl cyclohexyl ketone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenyl cyclohexyl ketone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Shares similar structural features but differs in functional groups.

    4-Fluorophenyl cyclohexyl ketone: Lacks the chlorine atom present in 2-Chloro-4-fluorophenyl cyclohexyl ketone.

    2-Chlorophenyl cyclohexyl ketone: Lacks the fluorine atom.

Uniqueness

This compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual substitution makes it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-12-8-10(15)6-7-11(12)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJAULSUTIFVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642604
Record name (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-33-0
Record name (2-Chloro-4-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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